An In-depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
An In-depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dehydro-L-proline methyl ester hydrochloride is a proline analogue of significant interest in the fields of medicinal chemistry, biochemistry, and pharmaceutical development. Its rigid, unsaturated pyrrolidine ring provides unique conformational constraints when incorporated into peptides, making it a valuable tool for studying peptide structure and function. Furthermore, the parent compound, 3,4-dehydro-L-proline, is a known inhibitor of prolyl hydroxylases, enzymes that play a critical role in various physiological and pathological processes, including the hypoxia-inducible factor (HIF) signaling pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental applications of 3,4-Dehydro-L-proline methyl ester hydrochloride.
Chemical and Physical Properties
3,4-Dehydro-L-proline methyl ester hydrochloride is a white to off-white solid.[5] There appears to be some discrepancy in the literature and commercial listings regarding its CAS number, with both 51827-12-4 and 186145-08-4 being associated with this compound.[5][6][7] Researchers are advised to verify the specific CAS number associated with their material. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ · HCl | [5][6][7] |
| Molecular Weight | 163.60 g/mol | [5][6][7] |
| Appearance | Off-white powder | [5] |
| Purity | ≥ 98% (by NMR) | [5] |
| Optical Rotation | [α]D25 = -199.0 ± 3º (c=1 in MeOH) | [5] |
| Storage Conditions | 0-8 °C | [5] |
Synthesis
A plausible synthetic route is outlined below:
Biological Activity and Signaling Pathway
The primary biological activity of the parent compound, 3,4-dehydro-L-proline, is the inhibition of prolyl 4-hydroxylases (P4Hs).[2][3][4] These enzymes are crucial for the post-translational modification of proline residues in various proteins, most notably collagen and hypoxia-inducible factor (HIF). By inhibiting P4Hs, 3,4-dehydroproline can disrupt the formation of stable collagen triple helices and modulate the HIF signaling pathway.[1][4]
The HIF signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by P4Hs, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, P4H activity is inhibited due to the lack of its co-substrate, oxygen. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
3,4-Dehydro-L-proline acts as a competitive inhibitor of P4Hs, mimicking the effect of hypoxia by preventing HIF-α hydroxylation even under normoxic conditions. This leads to the stabilization of HIF-α and the activation of downstream signaling.
Experimental Protocols
Peptide Synthesis Incorporating 3,4-Dehydro-L-proline
3,4-Dehydro-L-proline methyl ester hydrochloride can be used as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints. The following is a general protocol for its incorporation using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
3,4-Dehydro-L-proline methyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours.
-
For 3,4-Dehydro-L-proline methyl ester hydrochloride: The free amine of the deprotected resin is coupled with the carboxyl group of the preceding amino acid. To incorporate the dehydroproline residue, it would typically be N-terminally protected (e.g., with Fmoc) prior to use in SPPS. Assuming an Fmoc-protected version is used, the protocol is the same as for other amino acids.
-
-
Washing: After each coupling and deprotection step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore, direct UV detection of 3,4-Dehydro-L-proline methyl ester hydrochloride at low concentrations can be challenging. Derivatization is often employed for sensitive detection. The following is a general method for the analysis of proline and its analogues, which can be adapted for the target compound.
Instrumentation:
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or other buffer components
-
Derivatizing agent (e.g., 4-chloro-7-nitrobenzofurazan (NBD-Cl) for fluorescence detection)
-
Borate buffer
Derivatization Procedure (with NBD-Cl):
-
Prepare a standard solution of 3,4-Dehydro-L-proline methyl ester hydrochloride in a suitable solvent (e.g., borate buffer).
-
To an aliquot of the standard solution, add a solution of NBD-Cl in ethanol.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 10 minutes) to allow for derivatization.
-
Cool the reaction mixture and dilute with the mobile phase before injection.
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
UV: Wavelength will depend on the derivatizing agent used. For NBD derivatives, detection is typically around 465 nm.[8]
-
Fluorescence: Excitation and emission wavelengths will be specific to the fluorescent tag.
-
Applications in Research and Drug Development
3,4-Dehydro-L-proline methyl ester hydrochloride and its parent compound are utilized in several areas of research:
-
Peptide Mimetics and Conformational Studies: The unsaturated bond in the pyrrolidine ring flattens the ring structure compared to proline, altering the accessible backbone dihedral angles (phi and psi). This property is exploited to create peptides with specific secondary structures or to study the influence of proline puckering on peptide conformation and biological activity.
-
Drug Discovery: As an inhibitor of prolyl hydroxylases, 3,4-dehydroproline has been investigated as a potential therapeutic agent for conditions where HIF activation is beneficial, such as anemia and ischemic diseases. Its derivatives are also used as building blocks in the synthesis of more complex drug candidates.[5]
-
Biochemical Probes: The ability of 3,4-dehydroproline to inhibit collagen synthesis has made it a useful tool for studying the role of collagen in various biological processes, including wound healing and fibrosis.[9] In plant biology, it has been used to investigate the function of hydroxyproline-rich glycoproteins in cell wall assembly and cell division.[10][11][12]
Conclusion
3,4-Dehydro-L-proline methyl ester hydrochloride is a versatile chemical tool with important applications in the study of peptide conformation and the modulation of prolyl hydroxylase activity. Its ability to influence the HIF signaling pathway makes it and its derivatives attractive targets for further investigation in drug discovery. This guide provides a foundational understanding of its properties and applications to aid researchers in their scientific endeavors.
References
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 3,4-Dehydro-L-proline methyl ester hydrochloride | C6H10ClNO2 | CID 49864683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Dehydro-L-proline methyl ester hydrochloride | 51827-12-4 | BCA82712 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3,4-Dehydroproline inhibits cell wall assembly and cell division in tobacco protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]


